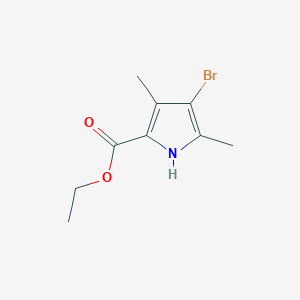

ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Crystal Structure Determination and Unit Cell Parameters

The crystallographic analysis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate provides fundamental insights into its solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound is limited in the available literature, comparative analysis with structurally related pyrrole derivatives offers valuable information about expected structural parameters. The pyrrole ring system in halogenated derivatives typically exhibits planarity with minimal deviation from the ideal five-membered ring geometry. The presence of the bromine substituent at the 4-position introduces significant steric and electronic effects that influence the overall molecular conformation and crystal packing arrangements.

The predicted collision cross section data provides complementary information about the molecular size and shape in different ionization states. According to mass spectrometric analysis, the compound exhibits various adduct formations with characteristic collision cross sections ranging from 146.7 Ų for the protonated molecular ion [M+H]⁺ to 188.4 Ų for the acetate adduct [M+CH₃COO]⁻. These values reflect the molecular dimensions and conformational flexibility of the compound in the gas phase, which correlates with solid-state structural parameters observed in crystallographic studies of related compounds.

The bromine atom's van der Waals radius significantly influences the crystal packing efficiency and intermolecular contacts. Halogen bonding interactions, particularly those involving the bromine substituent, play crucial roles in determining the supramolecular architecture. The ethyl carboxylate group contributes to the formation of hydrogen bonding networks through its carbonyl oxygen and potentially through weak CH···O interactions involving the ethyl chain. These interactions collectively determine the crystal stability and physical properties such as melting point and solubility characteristics.

Intermolecular Interactions and Packing Motifs

The crystal packing of this compound is influenced by multiple types of intermolecular interactions that stabilize the three-dimensional structure. The pyrrole nitrogen atom serves as a hydrogen bond donor, potentially forming NH···O interactions with the carbonyl oxygen atoms of neighboring molecules. The strength and directionality of these hydrogen bonds significantly impact the crystal cohesion and thermal stability. Additionally, the bromine substituent can participate in halogen bonding interactions, where it acts as an electrophilic center interacting with electron-rich regions of adjacent molecules.

The methyl groups at positions 3 and 5 of the pyrrole ring contribute to the hydrophobic character of the molecular surface and influence the crystal packing through van der Waals interactions. These substituents create steric constraints that affect the molecular orientation and packing density. The ethyl carboxylate moiety introduces both polar and nonpolar regions, leading to amphiphilic character that can result in layered or segregated packing arrangements where polar and nonpolar regions are spatially separated.

Comparative studies with related pyrrole carboxylate derivatives suggest that the crystal structures typically exhibit sheet-like or chain-like arrangements stabilized by hydrogen bonding networks. The specific substitution pattern in this compound likely promotes similar organizational patterns, with the bromine atom potentially directing the formation of specific supramolecular motifs through directional halogen bonding interactions.

Properties

IUPAC Name |

ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLBZQUAKJYNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202408 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-07-1 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5408-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common and direct synthetic approach involves electrophilic bromination of the parent compound ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate . The key steps include:

- Starting material: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

- Reagent: Bromine (Br2)

- Solvent: Aprotic solvents such as dichloromethane or acetic acid are preferred to control the reaction rate and selectivity.

- Temperature: The reaction is typically carried out at low temperatures (0°C to 10°C) to prevent over-bromination and side reactions.

- Reaction time: Several hours under controlled stirring to ensure complete and selective bromination at the 4-position of the pyrrole ring.

The bromination selectively introduces a bromine atom at the 4-position of the pyrrole ring due to the directing effects of the methyl groups at 3 and 5 positions and the ester functionality at position 2.

$$

\text{Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate} + Br2 \xrightarrow[\text{0-10°C}]{\text{CH}2Cl_2} \text{this compound}

$$

Industrial Production Methods

Industrial synthesis of this compound leverages continuous flow reactors to optimize yield, purity, and scalability. Key features include:

- Automated control of bromine addition to maintain low temperature and avoid excessive bromination.

- Use of flow chemistry to improve heat dissipation and reaction control.

- Enhanced product isolation techniques such as crystallization or chromatography to obtain high-purity material.

- The process avoids environmentally harmful reagents and minimizes waste.

This approach results in consistent product quality, higher throughput, and safer handling of bromine.

Detailed Reaction Parameters and Analysis

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | Commercially available or synthesized |

| Brominating agent | Bromine (Br2) | Used in stoichiometric or slight excess |

| Solvent | Dichloromethane, Acetic acid | Aprotic solvents preferred |

| Temperature | 0°C to 10°C | Low temperature controls selectivity |

| Reaction time | 2 to 5 hours | Monitored by TLC or HPLC |

| Work-up | Quenching with sodium bisulfite or water | Removal of excess bromine |

| Purification | Column chromatography or recrystallization | To achieve high purity |

| Yield | Typically 70-85% | Dependent on reaction control |

Research Findings and Notes

- Selectivity: Bromination under controlled low temperature and solvent conditions favors substitution at the 4-position, avoiding polybromination or substitution at other ring positions.

- Solvent effect: Aprotic solvents such as dichloromethane facilitate better control over bromine reactivity compared to protic solvents, which may cause side reactions.

- Safety: Bromine is highly reactive and corrosive; thus, industrial processes employ closed systems with proper ventilation and automated dosing.

- Alternative methods: Some literature suggests ring-closure strategies starting from brominated aldehydes and acetoacetates to form substituted pyrrole esters, but direct bromination remains the most straightforward and widely used method.

- Environmental considerations: Continuous flow methods reduce waste and exposure risks, aligning with green chemistry principles.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct bromination | Bromination of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate with Br2 in CH2Cl2 at 0-10°C | High selectivity, straightforward | Requires careful temperature control and handling of bromine |

| Continuous flow bromination | Automated bromine addition in flow reactor | Scalable, consistent quality, safer | Requires specialized equipment |

| Ring-closure from brominated aldehydes | Bromination of propionaldehyde, then ring closure with ethyl acetoacetate and ammonia | Mild conditions, available raw materials | More steps, less direct |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

Substitution: Various substituted pyrrole derivatives.

Reduction: Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-methanol.

Oxidation: Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Chemistry

Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its reactivity allows for various chemical transformations:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Reduction Reactions : The ester group can be reduced to alcohols.

- Oxidation Reactions : Methyl groups can be oxidized to carboxylic acids.

| Reaction Type | Example Products |

|---|---|

| Substitution | Various substituted pyrrole derivatives |

| Reduction | Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-methanol |

| Oxidation | Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid |

Research has indicated that this compound possesses antimicrobial and anticancer properties.

Antimicrobial Activity : Studies have demonstrated significant antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

Anticancer Activity : Its efficacy against cancer cell lines has been evaluated:

| Cell Line | IC50 (µmol/L) |

|---|---|

| A-431 | 0.065 |

| MDA-MB-468 | 9.4 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial and anticancer agents.

Medicinal Applications

The compound is being explored as a building block for pharmaceutical agents . Its unique structure allows for modifications that can enhance biological activity. For example, derivatives of this compound are being investigated for their potential as targeted therapies in cancer treatment.

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and dyes . Its reactivity makes it suitable for creating various formulations that require specific chemical properties.

Case Studies

- Antibacterial Development : A study published in MDPI investigated several pyrrole derivatives, including this compound, against resistant bacterial strains. The results highlighted its effectiveness compared to traditional antibiotics.

- Antitumor Evaluation : Another significant study focused on pyrrole-based compounds for their antitumor activities. The investigated compound showed notable inhibitory effects on multiple cancer cell lines, indicating its potential for drug development.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active pyrrole moiety, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons

Reactivity and Functionalization

- Bromine vs. Formyl Groups : The bromine substituent in the target compound enables nucleophilic substitution (e.g., Suzuki coupling), whereas the formyl group in its analogue facilitates condensation reactions to form Schiff bases (azomethines) with amines .

- Hydrazinylidene vs. Bromine : The hydrazinylidene derivative exhibits enhanced hydrogen-bonding capacity and intramolecular charge transfer, contributing to NLO activity, unlike the brominated compound, which prioritizes halogen-based reactivity .

Quantum Chemical Insights

Density functional theory (DFT) studies reveal:

- The brominated compound exhibits lower electrophilicity compared to the hydrazinylidene derivative, which has a higher dipole moment due to charge separation .

- Natural bond orbital (NBO) analysis of the hydrazinylidene analogue identifies strong intermolecular hydrogen bonds (N–H⋯O), absent in the brominated compound .

Biological Activity

Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 5408-07-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a bromine atom at the 4-position and ethyl ester functionality at the 2-position. Its molecular formula is C₉H₁₂BrNO₂, and it exhibits various chemical reactivity due to the presence of both the bromine and ester groups.

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The bromine atom can form halogen bonds, enhancing its binding affinity to biological targets.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active pyrrole moiety which interacts with enzymes and receptors.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom, allowing for further derivatization into more biologically active compounds.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Anticancer Activity

The compound's anticancer potential has also been explored. A study focused on its effects against several human carcinoma cell lines, including A-431 and MDA-MB-468. The results indicated:

| Cell Line | IC50 (µmol/L) |

|---|---|

| A-431 | 0.065 |

| MDA-MB-468 | 9.4 |

These values demonstrate promising cytotoxic effects, indicating that this compound could be developed into an effective anticancer agent .

Study on Antimicrobial Properties

A study published in MDPI explored various pyrrole derivatives and their antibacterial activities. This compound was included among compounds tested against resistant strains of bacteria. The results highlighted its effectiveness compared to traditional antibiotics .

Anticancer Evaluation

Another significant study investigated a series of pyrrole-based compounds for their antitumor activities. This compound was synthesized and tested against multiple cancer cell lines, showing notable inhibitory effects that warrant further investigation for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, bromination of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C yields the brominated derivative. Optimization includes controlling stoichiometry (1.1–1.2 equiv. NBS) and reaction time (2–4 hr) to minimize over-bromination. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The pyrrolic NH proton appears as a singlet near δ 12.5 ppm in DMSO-d₆, while the ethyl ester group shows a quartet at δ 4.2–4.3 ppm (J = 7.2 Hz) and a triplet at δ 1.3 ppm. Bromine’s deshielding effect shifts the adjacent pyrrole carbons to ~110–120 ppm in ¹³C NMR .

- FT-IR : Strong carbonyl (C=O) stretching at ~1700 cm⁻¹ and N–H stretching at ~3200 cm⁻¹ confirm the ester and pyrrole moieties .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 274–276 (isotopic pattern confirms bromine presence) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s electronic structure and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Density functional theory (DFT) studies reveal that the bromine atom lowers the LUMO energy at the C4 position, enhancing electrophilicity for palladium-catalyzed coupling. The electron-withdrawing effect of Br increases the partial positive charge on C4, facilitating oxidative addition with Pd(0) complexes. Solvent effects (e.g., toluene vs. DMF) and ligand choice (e.g., SPhos vs. XPhos) must be optimized to balance reactivity and steric hindrance from the 3,5-dimethyl groups .

Q. What intermolecular interactions stabilize the crystal structure, and how do they impact tautomeric equilibria in the solid state?

- Methodological Answer : Single-crystal X-ray diffraction shows dimer formation via N–H···O=C hydrogen bonds (2.8–3.0 Å) between the pyrrolic NH and ester carbonyl groups. These interactions lock the compound in the 1H-tautomeric form, suppressing keto-enol equilibria observed in solution. Packing analysis reveals π-π stacking (3.5–4.0 Å) between pyrrole rings, further stabilizing the lattice .

Q. How can conflicting NMR data (e.g., solvent-dependent chemical shifts) be resolved to confirm structural assignments?

- Methodological Answer : Discrepancies in NH proton shifts (e.g., δ 12.5 ppm in DMSO vs. absence in CDCl₃ due to exchange broadening) are resolved by:

- Using deuterated DMSO for enhanced NH signal resolution.

- Performing variable-temperature NMR to slow proton exchange.

- Cross-validating with 2D techniques (HSQC, HMBC) to correlate NH protons with adjacent carbons .

Methodological Challenges and Solutions

Q. What strategies mitigate competing side reactions during functionalization of the pyrrole core (e.g., bromination vs. oxidation)?

- Methodological Answer :

- Temperature Control : Bromination at 0°C minimizes oxidation of the pyrrole ring.

- Protecting Groups : Temporarily protecting the NH group (e.g., as a tert-butoxycarbonyl derivative) prevents unwanted N-bromination.

- Additives : Radical scavengers (e.g., BHT) suppress radical chain mechanisms that lead to over-bromination .

Q. How do steric effects from the 3,5-dimethyl groups influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The methyl groups at C3 and C5 create steric hindrance, directing electrophiles to the less hindered C4 position. Computational modeling (e.g., molecular electrostatic potential maps) predicts preferential attack at C4, validated experimentally by mono-substitution products in nitration and sulfonation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.